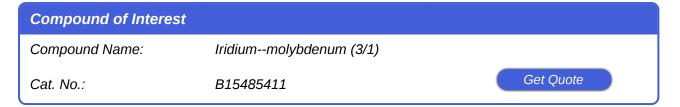


Unlocking High-Efficiency Hydrogen Evolution: A Technical Guide to Iridium-Molybdenum Alloy Electrocatalysts

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For Immediate Release

[City, State] – October 27, 2025 – As the global pursuit of clean energy intensifies, the development of highly efficient and durable electrocatalysts for the hydrogen evolution reaction (HER) is paramount. Among the promising candidates, Iridium-Molybdenum (Ir-Mo) alloys have emerged as a compelling class of materials, demonstrating exceptional activity that rivals and, in some cases, surpasses the benchmark platinum-based catalysts, particularly in challenging alkaline environments. This technical guide provides an in-depth analysis of the synthesis, electrochemical performance, and mechanistic understanding of Ir-Mo alloys for the HER, tailored for researchers, scientists, and professionals in the field of renewable energy and catalysis.

Core Performance Metrics of Ir-Mo Alloy Catalysts

The efficacy of an HER electrocatalyst is primarily evaluated by its overpotential required to achieve a specific current density (typically 10 mA/cm²), its Tafel slope, which provides insight into the reaction kinetics, and its long-term stability. The following tables summarize the key quantitative performance data for various Ir-Mo alloy catalysts reported in the literature.



Catalyst Compos ition	Electrol yte	Overpot ential (η) @ 10 mA/cm² (mV)	Tafel Slope (mV/dec)	Exchan ge Current Density (jo) (mA/cm²	Faradai c Efficien cy (%)	Turnove r Frequen cy (TOF) (H ₂ s ⁻¹)	Referen ce
IrMo/CN T	1 M KOH	17	-	-	-	-	[1]
IrMo- CBC	Alkaline	12	28.06	-	98	11.6 @ 50 mV	[2]
IrM00.59	Alkaline	-	-	1.15 (mA cm ⁻² lr)	-	-	[3]
Ir₃V/C- 1000	Alkaline	9	-	-	-	-	[4]
IrMo/CN T	0.5 M H ₂ SO ₄	-	-	-	-	-	[1]

Note: '-' indicates data not reported in the cited source.

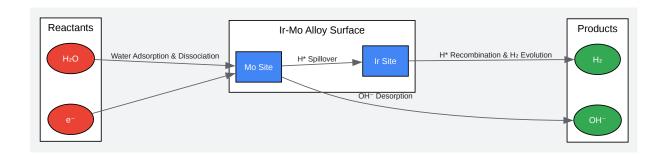
Unraveling the Reaction Mechanism: A Bifunctional Approach

Density Functional Theory (DFT) calculations have been instrumental in elucidating the synergistic mechanism that underpins the high HER activity of Ir-Mo alloys.[3] Unlike traditional catalysts where a single site performs all reaction steps, Ir-Mo alloys operate via a bifunctional mechanism, particularly advantageous in alkaline media where water dissociation is often the rate-limiting step.

In this model, the more oxophilic Molybdenum (Mo) sites serve as active centers for water dissociation, breaking the H-OH bond to provide a source of protons (H*). These adsorbed hydrogen intermediates then migrate to adjacent Iridium (Ir) sites, which have a more favorable



hydrogen binding energy for the subsequent recombination and evolution of hydrogen gas (H₂). This cooperative action effectively lowers the overall energy barrier of the HER.



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Bifunctional HER mechanism on an Ir-Mo alloy surface.

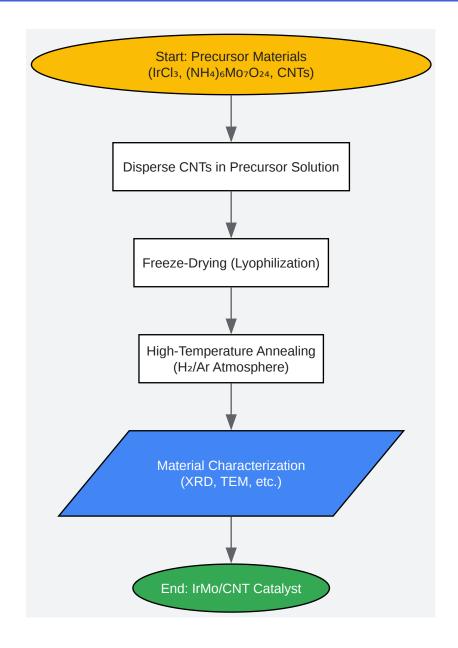
Experimental Protocols: Synthesis and Electrochemical Evaluation

The synthesis of high-performance Ir-Mo alloy nanocatalysts is crucial for achieving the desired electrocatalytic activity. A common and effective method involves a two-step process of freezedrying impregnation followed by an annealing treatment.[4]

Synthesis of IrMo/CNT Catalyst

- Preparation of the Precursor Solution: Activated carbon nanotubes (CNTs) are dispersed in a solution containing the desired molar ratio of iridium and molybdenum precursors (e.g., iridium (III) chloride and ammonium molybdate tetrahydrate).
- Freeze-Drying: The resulting suspension is rapidly frozen and then lyophilized to create a well-dispersed and homogeneous mixture of the metal precursors on the CNT support.
- Annealing Treatment: The freeze-dried powder is subjected to a high-temperature annealing process under a reducing atmosphere (e.g., H₂/Ar) to facilitate the formation of the Ir-Mo alloy nanoparticles on the CNTs.





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Workflow for the synthesis of IrMo/CNT electrocatalyst.

Electrochemical Characterization

The HER performance of the synthesized Ir-Mo catalysts is typically evaluated using a standard three-electrode electrochemical setup.

 Working Electrode: A glassy carbon rotating disk electrode (RDE) coated with a thin film of the catalyst ink (a mixture of the catalyst, a conductive agent like carbon black, and a binder like Nafion).





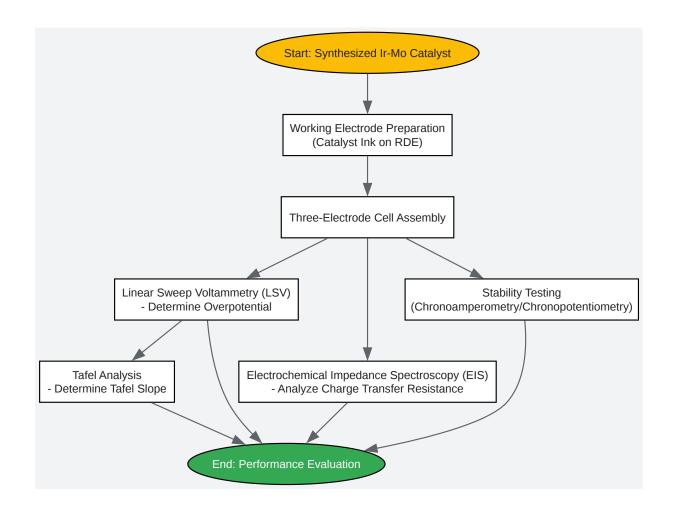


- Counter Electrode: A platinum mesh or wire.
- Reference Electrode: A mercuric oxide electrode (Hg/HgO) for alkaline media or a saturated calomel electrode (SCE) or Ag/AgCl for acidic media.

Key Electrochemical Measurements:

- Linear Sweep Voltammetry (LSV): Performed in a deaerated electrolyte (e.g., 1 M KOH or 0.5 M H₂SO₄) at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to drive the HER.
- Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of the current density) to assess the reaction kinetics.
- Electrochemical Impedance Spectroscopy (EIS): Used to investigate the charge transfer resistance and other interfacial properties of the catalyst.
- Chronoamperometry or Chronopotentiometry: Employed to evaluate the long-term stability of the catalyst by holding a constant potential or current over an extended period and monitoring the current or potential response, respectively.





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Workflow for electrochemical evaluation of HER catalysts.

Stability and Durability

The long-term stability of electrocatalysts is a critical factor for their practical application. Ir-Mo alloys have demonstrated promising durability. For instance, IrMo/CNT has shown highly durable HER performance in alkaline media, outperforming commercial Ir/C and Pt/C catalysts. [4] Stability is typically assessed through prolonged chronoamperometry or chronopotentiometry tests, where the catalyst maintains its activity with minimal degradation over extended periods.

Conclusion



Iridium-Molybdenum alloys represent a significant advancement in the design of high-performance electrocatalysts for the hydrogen evolution reaction. Their unique bifunctional mechanism, enabling efficient water dissociation on Mo sites and hydrogen evolution on Ir sites, leads to exceptional activity, particularly in alkaline electrolytes. The synthesis methods are scalable, and the resulting catalysts exhibit promising stability. Further research focusing on optimizing the Ir:Mo ratio, nanoparticle morphology, and the catalyst-support interaction will undoubtedly pave the way for the widespread adoption of these remarkable materials in next-generation water electrolyzers and other clean energy technologies.

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